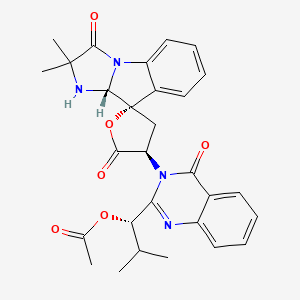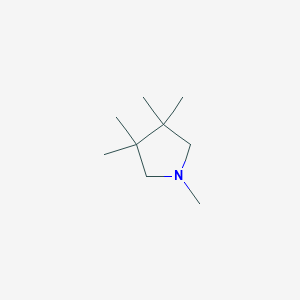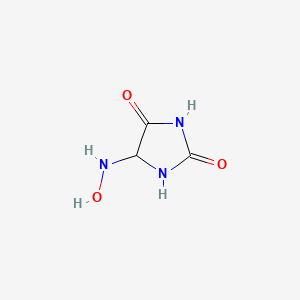
Deoxytryptoquivaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxytryptoquivaline is a mycotoxin produced by certain fungi, particularly those belonging to the genus Aspergillus. It is a secondary metabolite with a complex molecular structure, characterized by its unique spiro-furan-imidazo-indole framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deoxytryptoquivaline can be synthesized through a series of intricate organic reactions. The synthesis typically involves the construction of the spiro-furan-imidazo-indole core, followed by functional group modifications to achieve the final structure. Key steps include cyclization reactions, oxidation, and esterification .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus species. The fungi are cultured under specific conditions that promote the production of the mycotoxin. Optimization of the fermentation parameters, such as pH, temperature, and nutrient availability, is crucial for maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions: Deoxytryptoquivaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly at the indole ring, can lead to the formation of new analogs with varied activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to investigate fungal metabolism and the biosynthesis of secondary metabolites.
Mecanismo De Acción
Deoxytryptoquivaline exerts its effects through several molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological activities. The exact mechanism involves binding to target proteins and disrupting their normal function, which can result in antiviral and other therapeutic effects .
Comparación Con Compuestos Similares
Deoxytryptoquivaline is part of a family of compounds known as tryptoquivalines. Similar compounds include:
- Tryptoquivaline A
- Deoxynortryptoquivaline
- O-deacetyl-tryptoquivaline A
- Epifiscalin E
Uniqueness: this compound is unique due to its specific structural features and the presence of the spiro-furan-imidazo-indole core. This structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various fields.
Propiedades
Número CAS |
60676-57-5 |
|---|---|
Fórmula molecular |
C29H30N4O6 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
[(1S)-1-[3-[(3'R,3aR,4S)-2,2-dimethyl-1,2'-dioxospiro[3,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C29H30N4O6/c1-15(2)22(38-16(3)34)23-30-19-12-8-6-10-17(19)24(35)32(23)21-14-29(39-25(21)36)18-11-7-9-13-20(18)33-26(29)31-28(4,5)27(33)37/h6-13,15,21-22,26,31H,14H2,1-5H3/t21-,22+,26-,29+/m1/s1 |
Clave InChI |
IMOPNDYCCIZBPJ-STOWFVKWSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
SMILES canónico |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)


![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)


